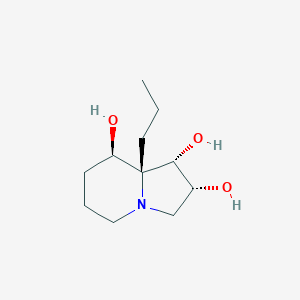
(1S,2R,8R,8AR)-8a-propyloctahydroindolizine-1,2,8-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,8R,8AR)-8a-propyloctahydroindolizine-1,2,8-triol, also known as swainsonine, is a naturally occurring indolizidine alkaloid. It is found in various plants, fungi, and insects. This compound has garnered significant interest due to its potent biological activities, including its role as an alpha-mannosidase inhibitor, which has implications in cancer research and treatment.
准备方法
Synthetic Routes and Reaction Conditions
Swainsonine can be synthesized through several methods. One common synthetic route involves the use of D-mannose as a starting material. The synthesis typically includes the following steps:
Formation of the Indolizidine Ring: This involves the cyclization of a suitable precursor to form the indolizidine ring system.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ring.
Reduction: Reduction of intermediate compounds to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of swainsonine often involves fermentation processes using microorganisms such as Metarrhizium anisopliae. The fermentation broth is then subjected to extraction and purification processes to isolate swainsonine in its pure form.
化学反应分析
Types of Reactions
Swainsonine undergoes several types of chemical reactions, including:
Oxidation: Swainsonine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups or the indolizidine ring.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto derivatives, while reduction can produce dihydro derivatives.
科学研究应用
Swainsonine has a wide range of scientific research applications:
Chemistry: Used as a tool to study glycoprotein processing and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer due to its ability to inhibit alpha-mannosidase and modulate the immune system.
Industry: Utilized in the production of various biotechnological products.
作用机制
Swainsonine exerts its effects primarily through the inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. By inhibiting this enzyme, swainsonine disrupts glycoprotein processing, leading to the accumulation of hybrid-type carbohydrates on the cell surface. This alteration can enhance the immune response and reduce the metastatic potential of cancer cells .
相似化合物的比较
Swainsonine is unique among indolizidine alkaloids due to its potent alpha-mannosidase inhibitory activity. Similar compounds include:
Kifunensine: Another alpha-mannosidase inhibitor but with a different mechanism of action.
Castanospermine: Inhibits glycosidases but has a broader spectrum of activity.
1-Deoxynojirimycin: A potent glycosidase inhibitor with applications in diabetes treatment.
Swainsonine stands out due to its specific inhibition of alpha-mannosidase II and its potential therapeutic applications in cancer treatment.
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
(1S,2R,8R,8aR)-8a-propyl-2,3,5,6,7,8-hexahydro-1H-indolizine-1,2,8-triol |
InChI |
InChI=1S/C11H21NO3/c1-2-5-11-9(14)4-3-6-12(11)7-8(13)10(11)15/h8-10,13-15H,2-7H2,1H3/t8-,9-,10-,11-/m1/s1 |
InChI 键 |
QGEMILOZLYADHC-GWOFURMSSA-N |
手性 SMILES |
CCC[C@]12[C@@H](CCCN1C[C@H]([C@H]2O)O)O |
规范 SMILES |
CCCC12C(CCCN1CC(C2O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


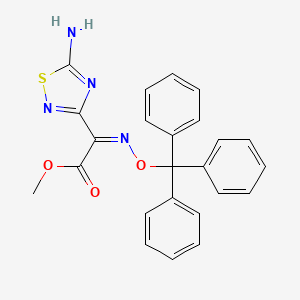
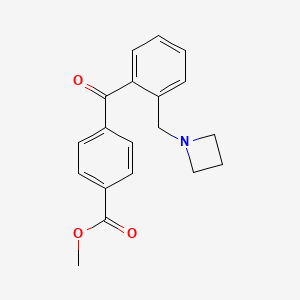

![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
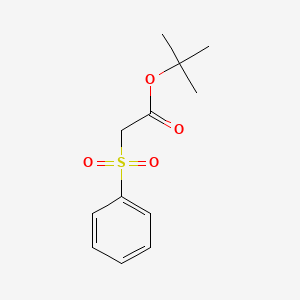
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
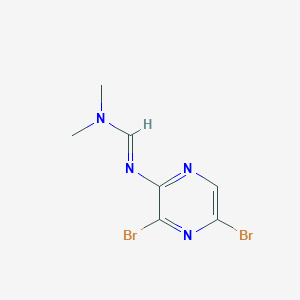


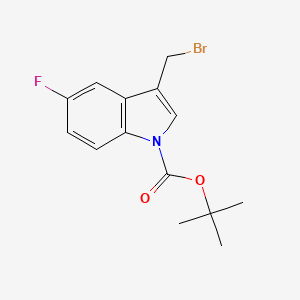
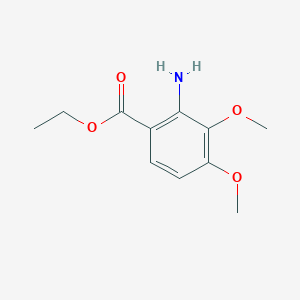
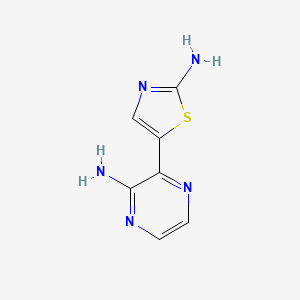
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)
